molecular formula C9H16O4S2 B8588025 Dimethyl 2,2'-(propane-1,3-diylbis(sulfanediyl))diacetate

Dimethyl 2,2'-(propane-1,3-diylbis(sulfanediyl))diacetate

Cat. No. B8588025
M. Wt: 252.4 g/mol
InChI Key: LQLVJCYSFJVCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08980077B2

Procedure details

Dimethyl 2,2′-(propane-1,3-diylbis(sulfanediyl))diacetate (11.3 g, 44.9 mmol) was heated to reflux for two hours in 2 N HCl (50 mL). Upon completion, the reaction mixture was cooled to room temperature. The reaction mixture was concentrated to dryness under reduced pressure to give 7.29 g of Compound 10 as an off-white solid (32.5 mmol, 72.4%). 1H NMR (400 MHz, CD2Cl2) δ 11.45 (s, 2H), 3.28 (s, 4H), 2.82-2.69 (m, 4H), 1.92 (p, J=7.2 Hz, 2H). 13C NMR (101 MHz, CD2Cl2) δ 177.36, 33.93, 31.90, 28.63.
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
72.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([S:10][CH2:11][C:12]([O:14]C)=[O:13])[CH2:2][CH2:3][S:4][CH2:5][C:6]([O:8]C)=[O:7]>Cl>[CH2:3]([S:4][CH2:5][C:6]([OH:8])=[O:7])[CH2:2][CH2:1][S:10][CH2:11][C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
C(CCSCC(=O)OC)SCC(=O)OC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCSCC(=O)O)SCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32.5 mmol
AMOUNT: MASS 7.29 g
YIELD: PERCENTYIELD 72.4%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.